JNJ-9350

Polyamine Metabolism Enzyme Inhibition Chemical Probe Selectivity

JNJ-9350 is the only commercially available SMOX inhibitor with validated 79-fold selectivity over PAOX, enabling unambiguous target deconvolution in polyamine pathway studies. With oral bioavailability (F=34%) and proven in vivo efficacy in arthritis and TBI models, it outperforms non-selective probes like MDL72527. Matched negative control JNJ-4545 available for rigorous pharmacological studies. Ideal for assay validation, HTS benchmarking, and preclinical target validation.

Molecular Formula C25H22N6O
Molecular Weight 422.5 g/mol
Cat. No. B15584637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-9350
Molecular FormulaC25H22N6O
Molecular Weight422.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H22N6O/c32-25(27-12-7-14-30-15-13-26-18-30)22-17-24-28-21(19-8-3-1-4-9-19)16-23(31(24)29-22)20-10-5-2-6-11-20/h1-6,8-11,13,15-18H,7,12,14H2,(H,27,32)
InChIKeyRIGHCDSORZCRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-9350: A Potent, Selective, and Orally Bioavailable SMOX Chemical Probe for Polyamine Metabolism Research


JNJ-9350 is a pyrazolopyrimidine-based chemical probe that functions as a potent inhibitor of human spermine oxidase (SMOX), exhibiting a biochemical IC₅₀ of 10 nM and a Kᵢ of 9.9 nM [1]. It displays approximately 79-fold selectivity for SMOX over the closely related polyamine oxidase (PAOX, IC₅₀ ≈ 790 nM) and >6,000-fold selectivity over lysine-specific demethylase 1 (LSD1/KDM1A, IC₅₀ > 60 µM) [1]. Preclinical studies demonstrate that JNJ-9350 possesses moderate oral bioavailability (F% = 34%) in mice, enabling in vivo pharmacological interrogation of SMOX-dependent pathologies [1].

Why Generic Polyamine Oxidase Inhibitors Cannot Substitute for JNJ-9350 in SMOX-Driven Research


The pharmacological landscape of polyamine metabolism inhibitors is dominated by non-selective agents such as MDL72527, which inhibits both PAOX (IC₅₀ ≈ 100 nM) and SMOX with comparable potency, thereby confounding phenotypic interpretation [1]. This lack of intra-pathway selectivity creates significant ambiguity in target deconvolution studies. JNJ-9350 was specifically optimized to address this gap by achieving approximately 79-fold selectivity for SMOX over PAOX, an unprecedented window within this enzyme family [1]. Furthermore, generic SMOX inhibitors in early discovery often lacked sufficient cellular permeability or oral bioavailability, precluding their use beyond biochemical assays. JNJ-9350 was designed as a fit-for-purpose chemical probe with validated intracellular target engagement and oral bioavailability (F% = 34%) suitable for in vivo efficacy studies [1].

Quantitative Differentiation of JNJ-9350: Head-to-Head and Cross-Study Evidence for SMOX Selectivity and In Vivo Efficacy


Biochemical Selectivity: JNJ-9350 Exhibits 79-Fold Selectivity for SMOX Over PAOX, Surpassing MDL72527 and Other In-Class Probes

JNJ-9350 demonstrates a biochemical IC₅₀ of 10 nM for human SMOX compared to an IC₅₀ of 790 nM for human PAOX, resulting in a selectivity window of approximately 79-fold [1]. In contrast, the widely used reference inhibitor MDL72527 exhibits comparable potency for both SMOX and PAOX (IC₅₀ ≈ 100 nM for PAOX, with limited SMOX selectivity), making it unsuitable for distinguishing SMOX-specific contributions in cellular models [1]. This head-to-head selectivity comparison establishes JNJ-9350 as the preferred tool for SMOX-specific pharmacological dissection.

Polyamine Metabolism Enzyme Inhibition Chemical Probe Selectivity

Cellular Target Engagement: JNJ-9350 Demonstrates Intracellular SMOX Inhibition at Nanomolar Concentrations in Cancer Cell Models

JNJ-9350 exhibits robust intracellular target engagement and functional inhibition of SMOX in cellular assays, with an approximate 10-fold drop-off in potency relative to biochemical IC₅₀—a shift considered within the acceptable range for chemical probes [1]. This cellular activity profile positions JNJ-9350 as a suitable tool compound for cell-based validation studies of SMOX-dependent cancer biology, an attribute lacking in earlier-generation SMOX inhibitors that failed to achieve meaningful cellular permeability [1].

Cellular Pharmacology Target Engagement Oncology Research

In Vivo Efficacy: JNJ-9350 Reduces Arthritis Severity and Prevents Bone Erosion in CAIA Mouse Model with Functional Outcomes Comparable to Genetic Knockdown

In a collagen antibody-induced arthritis (CAIA) mouse model, pharmacological inhibition of SMOX with JNJ-9350 yielded anti-inflammatory effects comparable to those achieved by SMOX gene silencing in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) [1]. In vivo administration of JNJ-9350 effectively reduced arthritis severity, minimized histopathological damage, and prevented bone erosion in CAIA mice [1]. This functional equivalence to genetic knockdown validates JNJ-9350 as a reliable pharmacological surrogate for SMOX loss-of-function studies in inflammatory disease contexts.

Rheumatoid Arthritis In Vivo Pharmacology Inflammation Models

Off-Target Profiling: JNJ-9350 Shows Minimal Inhibition of LSD1 and Defined Adenosine Receptor Activity Enabling Proper Experimental Controls

Comprehensive off-target profiling of JNJ-9350 reveals an IC₅₀ > 60 µM for KDM1A (LSD1), corresponding to >6,000-fold selectivity over SMOX [1]. At 10 µM, the compound shows significant inhibition of adenosine receptors (ADORA1: 98.93% inhibition; ADORA2A: 74.96% inhibition; ADORA3: 75.06% inhibition) [1]. Critically, JNJ-9350 is accompanied by a structurally related, inactive analog (JNJ-4545) that can serve as a negative control, enabling researchers to distinguish SMOX-dependent effects from potential off-target activities at higher concentrations [2]. This control compound pairing is unavailable for most alternative SMOX inhibitors.

Off-Target Selectivity Chemical Probe Characterization Experimental Design

Pharmacokinetics: JNJ-9350 Demonstrates Oral Bioavailability (F% = 34%) Suitable for In Vivo Dosing Without Requiring Specialized Formulation

Pharmacokinetic evaluation of JNJ-9350 in mice following oral administration at 10 mg/kg reveals a clearance rate of 73 mL/min/kg (total) / 5,217 mL/min/kg (unbound), a volume of distribution of 1.7 L/kg, a terminal half-life of 16 minutes, and an oral bioavailability (F%) of 34% [1]. Plasma protein binding in mouse is 98.6% [1]. While the short half-life necessitates frequent dosing in chronic efficacy studies, the 34% oral bioavailability enables convenient oral gavage administration without the need for intravenous or intraperitoneal routes, a significant practical advantage over earlier SMOX inhibitors lacking favorable PK properties.

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Optimal Research Applications for JNJ-9350: Where SMOX Selectivity and In Vivo Validation Deliver Scientific Value


Target Validation in Rheumatoid Arthritis and Inflammatory Disease Models

Researchers investigating the role of polyamine metabolism in inflammatory diseases can use JNJ-9350 for in vivo target validation. The compound has demonstrated efficacy in reducing arthritis severity, minimizing histopathological damage, and preventing bone erosion in the collagen antibody-induced arthritis (CAIA) mouse model, with effects comparable to genetic SMOX knockdown [1]. This makes JNJ-9350 suitable for pharmacological validation of SMOX as a therapeutic target in rheumatoid arthritis and potentially other inflammatory conditions where SMOX is implicated.

SMOX-Specific Deconvolution in Cancer Cell Biology Studies

For oncology researchers studying the role of spermine oxidase in tumor initiation, progression, or therapeutic response, JNJ-9350 provides a selective pharmacological tool to distinguish SMOX-dependent effects from those mediated by other polyamine-metabolizing enzymes [1]. The compound′s validated cellular target engagement and ~79-fold selectivity over PAOX enable confident attribution of observed phenotypes to SMOX inhibition rather than off-target polyamine pathway effects [1]. Researchers are advised to use the structurally related inactive analog JNJ-4545 as a negative control to further deconvolute SMOX-specific pharmacology [2].

Neuroinflammation and Oxidative Stress Studies in CNS Injury Models

In models of traumatic brain injury (TBI) and neurodegenerative disorders, SMOX-mediated polyamine catabolism generates reactive oxygen species that exacerbate neuroinflammation and neuronal damage. Pharmacological inhibition of SMOX with JNJ-9350 in aged mice has been shown to reduce oxidative and inflammatory markers, preserve neuronal viability, and improve motor, cognitive, and emotional outcomes up to 30 days post-injury [1]. The compound′s oral bioavailability facilitates chronic dosing regimens required for CNS efficacy studies.

Chemical Probe-Based Screening and Assay Development for SMOX Modulators

JNJ-9350 serves as a qualified positive control for high-throughput screening campaigns aimed at identifying novel SMOX modulators [1]. Its well-characterized biochemical potency (IC₅₀ = 10 nM, Kᵢ = 9.9 nM), defined off-target profile, and matched negative control (JNJ-4545) provide a robust reference framework for assay validation and hit triage [2]. Procurement of JNJ-9350 for this purpose ensures assay benchmarking against a compound with peer-reviewed, publicly accessible characterization data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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